2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane
Description
2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane is a chemical compound that features a triazole ring substituted with a bromo group and linked to an ethyl-trimethylsilane moiety via a methoxy group
Properties
IUPAC Name |
2-[(5-bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN3OSi/c1-14(2,3)5-4-13-7-12-8(9)10-6-11-12/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKBTMNHTGTUCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=NC=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrN3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Etherification: The brominated triazole is reacted with an ethyl-trimethylsilane derivative in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of various substituted triazole derivatives.
Oxidation: Oxidized triazole compounds with altered electronic properties.
Reduction: Reduced triazole derivatives with different functional groups.
Hydrolysis: Corresponding alcohols and other hydrolyzed products.
Scientific Research Applications
2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced electronic characteristics.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents, such as 1,2,4-triazole-3-thiol or 1,2,4-triazole-3-carboxylic acid.
Bromo-Substituted Heterocycles: Compounds like 5-bromo-1H-indole or 5-bromo-2-methylbenzimidazole, which feature a bromo group on a heterocyclic ring.
Uniqueness
2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane is unique due to the combination of its triazole ring, bromo substituent, and trimethylsilane moiety. This combination imparts specific chemical and physical properties, making it suitable for diverse applications in research and industry.
Biological Activity
The compound 2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of trimethylsilane derivatives with 5-bromo-1,2,4-triazole. The compound's structure features a triazole ring which is known for its pharmacological properties. The presence of bromine and the trimethylsilyl group enhances its lipophilicity and stability.
Antiviral Properties
Research indicates that triazole derivatives exhibit significant antiviral activity. For example, compounds with similar structures have been shown to inhibit viral replication through various mechanisms. A study highlighted that triazole derivatives could effectively inhibit key metabolic enzymes involved in viral life cycles, making them potential candidates for antiviral drug development .
Anticancer Effects
Triazoles have also been studied for their anticancer properties. In vitro studies demonstrated that certain triazole derivatives can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation. For instance, one study reported that a related triazole compound exhibited an IC50 value of 4.363 μM against HCT116 human colon cancer cells, suggesting a strong potential for therapeutic application .
Antimicrobial Activity
The antimicrobial activity of triazole compounds is well-documented. Compounds similar to this compound have shown effectiveness against various bacterial strains. Notably, one derivative demonstrated a minimum inhibitory concentration (MIC) of 31.25 μg/mL against Mycobacterium bovis BCG .
Study 1: Antiviral Activity
In a study assessing the antiviral potential of triazole derivatives, researchers synthesized several compounds and tested their efficacy against influenza virus strains. The results indicated that specific modifications on the triazole ring significantly enhanced antiviral activity compared to non-brominated analogs.
Study 2: Anticancer Activity
A comparative analysis was conducted on various triazole derivatives to evaluate their anticancer properties. The study found that compounds with bromine substitutions showed higher potency against breast cancer cell lines than their non-brominated counterparts.
Data Summary
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane, and how is purification optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 5-bromo-1,2,4-triazole reacts with a methoxyethyl-trimethylsilane precursor under reflux in ethanol with glacial acetic acid as a catalyst. Post-reaction, solvent evaporation under reduced pressure yields a crude solid, which is purified via recrystallization (ethanol/water mixtures) or column chromatography using silica gel with toluene/dioxane eluents for higher purity .
Basic: What spectroscopic and crystallographic techniques confirm the compound’s structural integrity?
- NMR spectroscopy (1H, 13C) identifies proton environments (e.g., triazole protons at δ 8.2–8.5 ppm) and carbon signals for the silane group (δ 0.1–0.3 ppm).
- Single-crystal X-ray diffraction (using SHELX programs) determines the crystal structure, confirming bond lengths (e.g., Br–C bond ≈ 1.89 Å) and space group (monoclinic P21). Refinement parameters (R-factor <0.065) validate accuracy .
Advanced: How can mechanistic studies elucidate the nucleophilic substitution pathway in its synthesis?
Mechanistic insights are gained via kinetic studies (e.g., rate dependence on solvent polarity) and isotopic labeling (e.g., 18O tracking). Density functional theory (DFT) models transition states, while Hammett plots correlate substituent effects with reaction rates. For instance, electron-withdrawing groups on the triazole accelerate substitution .
Advanced: What role does the bromo-triazole moiety play in modulating biological activity?
The bromine atom enhances lipophilicity, improving membrane permeability. In antimicrobial assays, derivatives exhibit MIC values <10 µg/mL against S. aureus and E. coli. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at the triazole 5-position stabilize interactions with bacterial targets like DNA gyrase .
Advanced: How does the hydrolytic stability of the trimethylsilane group vary under physiological conditions?
Stability is pH-dependent: hydrolysis half-lives range from 2 hours (pH 1) to >48 hours (pH 7). Strategies to enhance stability include substituting bulkier alkyl groups (e.g., tert-butyl) or encapsulating the silane moiety in hydrophobic matrices. Comparative degradation studies using LC-MS monitor silane hydrolysis products .
Advanced: How are crystallographic data discrepancies (e.g., unit cell parameters) resolved?
Discrepancies arise from polymorphic forms or solvent inclusion. Techniques include:
- Rietveld refinement of powder XRD data to distinguish polymorphs.
- Differential scanning calorimetry (DSC) to identify thermal transitions unique to each polymorph.
- Hirshfeld surface analysis to compare intermolecular interactions (e.g., hydrogen bonding) between crystal forms .
Advanced: What strategies improve synthetic yields in coupling reactions involving silane precursors?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) increase yields by 20% compared to ethanol.
- Catalyst screening : NaOAc (5–10 mol%) enhances reaction efficiency.
- Microwave-assisted synthesis : Reduces reaction time from 8 hours to 1 hour, achieving 75% yield .
Advanced: How are HPLC methods tailored for quantifying the compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
